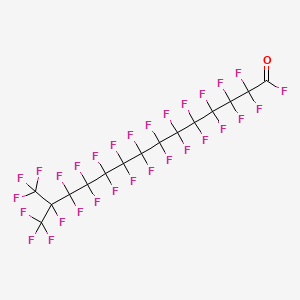
1,3-Propanediamine, N-(2-chloroethyl)-N'-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group, a chloroethyl group, and a propanediamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Chloroethyl Group: The chloroethyl group can be attached through an alkylation reaction using 2-chloroethylamine.
Formation of the Propanediamine Moiety: The propanediamine moiety can be introduced through a reductive amination reaction using 1,3-diaminopropane and an appropriate reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the chloroethyl group.
Substitution: Substituted derivatives at the chloroethyl group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N-(2-chloroethyl)-N’-(4-quinolinyl)-, dihydrochloride: Lacks the trifluoromethyl group.
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(methyl)-4-quinolinyl)-, dihydrochloride: Contains a methyl group instead of a trifluoromethyl group.
属性
CAS 编号 |
38914-93-1 |
|---|---|
分子式 |
C15H19Cl3F3N3 |
分子量 |
404.7 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N'-[7-(trifluoromethyl)quinolin-4-yl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H17ClF3N3.2ClH/c16-5-9-20-6-1-7-21-13-4-8-22-14-10-11(15(17,18)19)2-3-12(13)14;;/h2-4,8,10,20H,1,5-7,9H2,(H,21,22);2*1H |
InChI 键 |
BMONXVDJPAQDBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCCNCCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


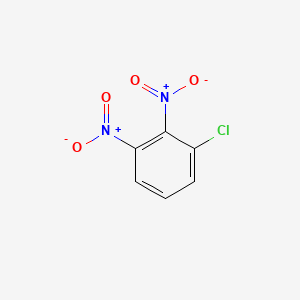
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


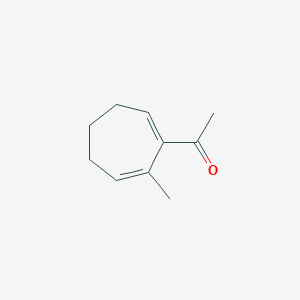
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

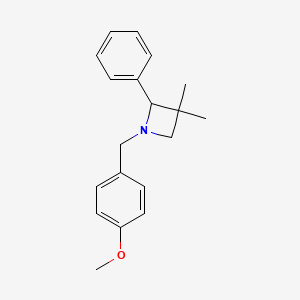

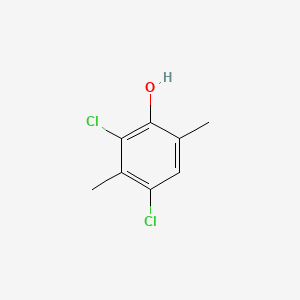
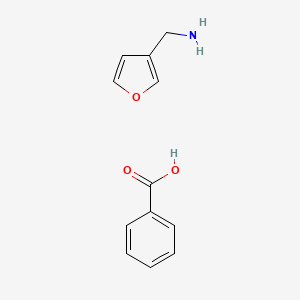
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
